N-(3-Aminopropyl)-N-methyl-4-nitrobenzene-1-sulfonamide
Description
N-(3-Aminopropyl)-N-methyl-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a nitro-substituted benzene ring linked to a sulfonamide group. The compound features a branched alkylamine chain, with a methyl group attached to the nitrogen atom of the 3-aminopropyl moiety. This structural configuration imparts unique physicochemical properties, such as moderate hydrophilicity due to the polar nitro (-NO₂) and sulfonamide (-SO₂NH-) groups, balanced by the hydrophobic methyl and propyl chains.
Properties
Molecular Formula |
C10H15N3O4S |
|---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
N-(3-aminopropyl)-N-methyl-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H15N3O4S/c1-12(8-2-7-11)18(16,17)10-5-3-9(4-6-10)13(14)15/h3-6H,2,7-8,11H2,1H3 |
InChI Key |
MJOCFIMEDMFRGX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(3-Aminopropyl)-N-methyl-4-nitrobenzene-1-sulfonamide
General Synthetic Route Overview
The synthesis of this compound generally involves the following key steps:
- Sulfonylation of a nitro-substituted aniline or benzene derivative to introduce the sulfonamide moiety.
- Protection of the amino groups when necessary to avoid side reactions.
- Reduction of nitro groups to amines if starting from nitrobenzene derivatives.
- Alkylation of the amine with methyl and 3-aminopropyl substituents.
- Deprotection and purification to yield the final compound.
Detailed Synthetic Procedures
Sulfonamide Formation via Sulfonyl Chloride and Aniline Reaction
One classical approach involves reacting 4-nitrobenzenesulfonyl chloride with N-methyl-3-aminopropylamine. This reaction typically proceeds under mild conditions in the presence of a base to neutralize the generated hydrochloric acid.
- Reaction conditions: The sulfonyl chloride is reacted with the amine in a polar aprotic solvent such as N,N-dimethylformamide or 1-methyl-2-pyrrolidinone at temperatures ranging from 110°C to 160°C for 3 to 12 hours to ensure complete conversion.
- Catalysts/Amides: Catalytic amounts of amides like N,N-dimethylformamide or high-boiling tertiary amines can be used to promote the reaction and suppress by-product formation.
- Outcome: This method yields the sulfonamide with high purity and minimal bis-sulfonylated by-products.
Protection of Amino Groups and Subsequent Functionalization
When starting from 4-amino-3-methyl-nitrobenzene, protection of the amino group is crucial to prevent unwanted side reactions during sulfonylation and alkylation steps.
- Protection step: Acetylation is preferred, using acetic anhydride in the presence of acetic acid and tetrahydrofuran as solvent at 60–90°C for 1–6 hours.
- Reduction step: The nitro group is reduced to an amine using hydrogen gas under pressure (50–80 Kg/cm²) and Raney nickel catalyst at 100–120°C for 1–3 hours.
- Alkylation step: The amino group is alkylated with agents such as ethyl chloride or β-methanesulfonamidoethyl chloride under normal or elevated pressure.
- Deprotection step: Hydrolysis of the protective group is achieved using 40–60% sulfuric acid at 80–120°C for about 3 hours.
This multistep pathway allows for selective functionalization and high overall yields.
Novel Sulfinylamine Reagent Approach for Primary Sulfonamide Synthesis
Recent advances have introduced sulfinylamine reagents such as N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) for direct sulfonamide synthesis from organometallic reagents.
- Reagent synthesis: t-BuONSO is synthesized from O-tert-butylhydroxylamine hydrochloride, thionyl chloride, and triethylamine with distillation purification.
- Reaction with organometallics: Organolithium or Grignard reagents derived from aryl or alkyl bromides react with t-BuONSO at low temperatures to form sulfonamide intermediates, which can be further functionalized to yield N-substituted sulfonamides.
- Scope: This method tolerates a wide range of substituents, including electron-donating and withdrawing groups, and is suitable for medicinally relevant substrates containing nitrogen heterocycles.
This approach offers a one-pot, scalable, and efficient synthesis route that avoids harsh conditions and multiple protection steps.
Comparative Analysis of Preparation Methods
| Method | Key Features | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Sulfonyl chloride + amine | Direct sulfonamide formation | 110–160°C, 3–12 h, amide catalyst | High purity, minimal by-products | Requires sulfonyl chloride precursor |
| Protection–Reduction–Alkylation | Multi-step with amino protection and reduction | 60–120°C, pressure hydrogenation | Selective functionalization, high yields | Multi-step, longer synthesis time |
| Sulfinylamine reagent (t-BuONSO) | One-pot synthesis from organometallics | −78°C to room temp, scalable | Mild conditions, broad substrate scope | Requires organometallic reagents, low temp |
Research Data and Yields
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sulfonyl chloride reaction | 120–150°C, 3–7 h, NMP catalyst | 75–90 | High selectivity, low bis-sulfonamide |
| Acetylation of amino group | 60–90°C, 1–6 h, THF solvent | 85–95 | Efficient protection |
| Nitro group reduction | 100–120°C, 50–80 Kg/cm² H2, Raney Ni | 90–98 | Complete reduction, mild conditions |
| Alkylation | Normal or elevated pressure | 70–85 | Versatile alkylating agents |
| Hydrolysis (deprotection) | 80–120°C, 50% H2SO4, 3 h | 80–90 | Clean deprotection |
| Sulfinylamine reagent method | −78°C to RT, organometallic reagents | 50–85 | Variable yields depending on substrate |
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminopropyl)-N-methyl-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products
The major products formed from these reactions include various amine derivatives and substituted sulfonamides, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
N-(3-Aminopropyl)-N-methyl-4-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)-N-methyl-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, disrupting normal cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(3-Aminopropyl)-N-methyl-4-nitrobenzene-1-sulfonamide and related sulfonamides/amines:
Key Findings from Comparative Analysis:
Structural Impact on Hydrophilicity: The presence of polar groups (e.g., pyrrolidinone in N-(3-Aminopropyl)-2-pyrrolidinone resin) significantly enhances hydrophilicity, as evidenced by a water regain value of 1.43 g/g . In contrast, this compound likely exhibits lower hydrophilicity due to the hydrophobic methyl group, though this remains unquantified in the evidence. Bulky substituents (e.g., 2,2-dimethylpropyl in ) reduce hydrophilicity further by limiting hydrogen bonding .
Nitrogen Content and Reactivity: Nitrogen-rich analogs like N-(3-Aminopropyl)-2-pyrrolidinone resin (5.19 mmol/g) demonstrate high reactivity in polymer modification, enabling applications in ion-exchange resins or catalytic supports . The methylated nitrobenzene sulfonamide likely has lower nitrogen content, reducing its utility in such contexts.
Synthetic Versatility: Microwave-assisted synthesis (as used for resin modification in ) could be adapted for this compound to improve functional group incorporation efficiency (50–90% yields reported for similar compounds) . Substituents like bromo or chloro (e.g., ) enhance electrophilic reactivity, making such analogs preferable for cross-coupling reactions in drug discovery .
Biological Activity
N-(3-Aminopropyl)-N-methyl-4-nitrobenzene-1-sulfonamide is a sulfonamide compound with notable biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological properties, mechanisms of action, synthesis pathways, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 273.31 g/mol. The compound features a sulfonamide functional group, which is critical for its biological activity, particularly in inhibiting bacterial growth through interference with folic acid synthesis.
Sulfonamides, including this compound, primarily exert their antibacterial effects by inhibiting the enzyme dihydropteroate synthase, which plays a crucial role in the bacterial folate synthesis pathway. This inhibition leads to a depletion of folate necessary for DNA synthesis and cell division in bacteria, thereby exhibiting bacteriostatic properties.
Antimicrobial Activity
Research has demonstrated that this compound shows significant antimicrobial activity against various bacterial strains. The compound's efficacy can be attributed to its structural features that enhance its binding affinity to bacterial enzymes involved in folate metabolism.
A study conducted by Verma et al. highlighted the structure-activity relationships (SAR) of sulfonamide derivatives, indicating that modifications to the amino and nitro groups can significantly influence antibacterial potency .
Anti-inflammatory Effects
In addition to its antimicrobial properties, preliminary studies suggest potential anti-inflammatory effects of this compound. The compound may modulate inflammatory pathways, although further research is required to elucidate these mechanisms fully.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Sulfonamide : The reaction begins with the sulfonation of an appropriate aromatic amine.
- Nitro Group Introduction : A nitro group is introduced via electrophilic aromatic substitution.
- Aminopropyl Chain Addition : The aminopropyl group is added through reductive amination or similar methods.
This multi-step synthesis allows for the precise incorporation of functional groups necessary for biological activity and can be optimized using continuous flow reactors for improved yield and efficiency .
Case Studies and Research Findings
Q & A
Q. Spectroscopic characterization :
- IR spectroscopy : S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- ¹H NMR : Methyl group on the tertiary amine (δ ~2.8 ppm, singlet) and aminopropyl chain protons (δ ~1.6–2.2 ppm).
- Electron-withdrawing effects of the nitro group deshield adjacent aromatic protons, observed as downfield shifts .
Advanced: How does this compound inhibit bacterial dihydropteroate synthase (DHPS), and what in vitro assays quantify this inhibition?
Answer:
The compound competitively inhibits DHPS by mimicking p-aminobenzoic acid (PABA) , binding via sulfonamide nitrogen interactions. In vitro assays :
- Spectrophotometric assay : Measures dihydropteroate depletion at λ = 340 nm.
- IC₅₀ determination : Dose-response curves with DHPS, Mg²⁺, and ATP.
- Crystallographic studies : X-ray diffraction of DHPS-inhibitor complexes validates binding modes. Controls include sulfanilamide (positive) and PABA (substrate competition) .
Advanced: What computational methods predict the binding affinity and selectivity of this compound toward cancer-related targets?
Answer:
- Molecular docking (AutoDock Vina, Schrödinger Suite): Grid boxes centered on active sites and Lamarckian genetic algorithms for conformational sampling.
- Binding free energy (ΔG) : Calculated via MM-GBSA.
- Molecular dynamics (MD) simulations : AMBER/GROMACS over 100 ns assess stability (RMSD <2 Å) and residue interactions (hydrogen bonds, hydrophobic contacts).
- Selectivity validation : Comparative docking against off-targets (e.g., carbonic anhydrase II) and experimental IC₅₀ determination .
Basic: What are the solubility and stability profiles of this compound under varying pH conditions, and how do these impact experimental design?
Answer:
- Solubility : High in DMSO (>50 mg/mL); sparingly soluble in aqueous buffers below pH 5.
- Stability : Degradation <5% over 24 hours at pH 7.4 (37°C), but hydrolyzes rapidly at pH >8 (t₁/₂ ~3 hours).
- Experimental design : Use DMSO stock solutions (<0.1% final concentration in cell media) and buffered solutions (PBS, pH 7.4) for enzymatic assays .
Advanced: How can structure-activity relationship (SAR) studies optimize derivatives for enhanced antimicrobial potency?
Answer:
- Aminopropyl chain modifications : Alkylation or cyclization to enhance hydrophobic interactions (e.g., replacing N-methyl with isopropyl).
- Nitro group substitution : Cyano groups reduce off-target reactivity while maintaining electron withdrawal.
- Biological evaluation : MIC assays against S. aureus and E. coli, cytotoxicity screening (HEK293 cells), and QSAR modeling (CoMFA/CoMSIA) correlating logP and Hammett σ constants with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
